Home > Products > Screening Compounds P84262 > HIV-1 Tat Protein (47-57)
HIV-1 Tat Protein (47-57) - 191936-91-1

HIV-1 Tat Protein (47-57)

Catalog Number: EVT-363095
CAS Number: 191936-91-1
Molecular Formula: C64H118N32O14
Molecular Weight: 1559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The HIV-1 Tat protein is a multifunctional protein that plays a critical role in the replication and pathogenesis of the human immunodeficiency virus type 1 (HIV-1). It is an 86-amino acid protein that is essential for the transactivation of the viral genome, which is a key step in the HIV replication cycle1.

(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide I)

  • Compound Description: Peptide I is a dimeric dendron containing the 48-60 sequence of the HIV-1 Tat protein. This synthetic polycationic peptide has been shown to inhibit adenylyl cyclase (AC) activity stimulated by both hormonal and non-hormonal agents in smooth muscles and rat skeletal muscles. This inhibitory effect is attributed to the peptide's ability to disrupt the coupling between the receptor and G-protein, ultimately affecting AC stimulation by hormones.
  • Relevance: Peptide I exhibits structural similarity to HIV-1 Tat Protein (47-57) as it incorporates the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys(Acm) (Peptide II)

  • Compound Description: Similar to Peptide I, Peptide II is a dimeric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein. It also demonstrates inhibitory effects on AC activity stimulated by both hormonal and non-hormonal agents in various muscle tissues. Peptide II, along with Peptide I, exhibited the highest efficacy at a concentration of 10-5 M in stimulating the GTP-binding activity of G-proteins.
  • Relevance: Peptide II shares structural similarities with HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide III)

  • Compound Description: Peptide III is a tetrameric dendron, meaning it is composed of four peptide chains, and it also contains the 48-60 sequence of the HIV-1 Tat protein. Like its dimeric counterparts, it demonstrates dose-dependent inhibition of AC activity, exhibiting higher efficacy compared to Peptides I and II. Peptide III showed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide III displays structural similarities to HIV-1 Tat Protein (47-57) due to the inclusion of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

[(Gly-Arg-Gly-Asp-Ser-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Pro-Pro-Gln)2-Lys-εAhx-Cys]2 (Peptide IV)

  • Compound Description: Peptide IV, another tetrameric dendron incorporating the 48-60 sequence of the HIV-1 Tat protein, exhibits similar AC inhibitory activity and demonstrates higher efficacy compared to the dimeric dendrons. Peptide IV, along with Peptide III, displayed the highest efficacy in stimulating the GTP-binding activity of G-proteins at a concentration of 10-6 M.
  • Relevance: Peptide IV displays structural similarities to HIV-1 Tat Protein (47-57) due to the incorporation of the 48-60 amino acid sequence of the HIV-1 Tat protein within its structure.

Saquinavir-cysteine(R.I.CK-Tat9)-PEG3400

  • Compound Description: This compound is a poly(ethylene glycol) (PEG)-based prodrug conjugate of the HIV-1 protease inhibitor saquinavir (SQV). It includes a cationic retro-inverso-cysteine-lysine-Tat nonapeptide (R.I.CK-Tat9) linked to saquinavir via a cysteine moiety and a PEG3400 chain. The R.I.CK-Tat9 peptide is designed for cell-specific release of saquinavir. This conjugate exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate lacking the peptide.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK-Tat9 peptide, which is structurally derived from the Tat protein.

Saquinavir-cysteine(R.I.CK(stearate)-Tat9)-PEG3400

  • Compound Description: This compound is another PEG-based prodrug conjugate of saquinavir, structurally similar to the previous compound but incorporating a stearate group into the R.I.CK-Tat9 peptide (R.I.CK(stearate)-Tat9). This modification is also aimed at achieving cell-specific release of saquinavir. Like the previous conjugate, this compound also exhibited enhanced cellular uptake and restored anti-HIV-1 activity compared to the saquinavir-cysteine-PEG3400 conjugate.
  • Relevance: This compound exhibits structural similarity to HIV-1 Tat Protein (47-57) through the inclusion of the R.I.CK(stearate)-Tat9 peptide, which is structurally derived from the Tat protein.

β-peptide analogue of Tat(47-57)

  • Compound Description: This compound is an 11-residue β-peptide designed as an all-β homologue of the arginine-rich region of the HIV-1 Tat protein, specifically Tat(47-57). This β-peptide demonstrated significant binding affinity to TAR RNA, a regulatory region of the HIV-1 genome that interacts with the Tat protein.
  • Relevance: This β-peptide is directly designed as a structural analogue of the HIV-1 Tat Protein (47-57), mimicking its amino acid sequence but utilizing β-amino acids instead of α-amino acids.

Lysine-substituted β-peptide analogue of Tat(47-57)

  • Relevance: This β-peptide is considered structurally related to HIV-1 Tat Protein (47-57) as it is designed as a close analogue of the Tat(47-57) sequence, with lysine substitutions maintaining the overall positive charge distribution crucial for TAR RNA binding.

Tat(49-57)-NH2 (Tat1)

  • Compound Description: This 9-amino-acid peptide, named Tat1, corresponds to the 49-57 amino acid sequence of the HIV-1 trans-activator of transcription (Tat) protein. Tat1 demonstrated a significant shift in the migration time of TAR RNA in capillary electrophoresis mobility shift assays, indicating binding interaction between the peptide and the RNA.
  • Relevance: Tat1 is directly derived from the HIV-1 Tat Protein (47-57), representing a shorter segment within this region known to be crucial for TAR RNA binding.

Tat(49-57)-NH2 with Arg(Me)2 substitution at position 52

  • Compound Description: This compound is a modified version of the Tat(49-57)-NH2 peptide where the arginine residue at position 52 is dimethylated (Arg(Me)2). This specific methylation significantly disrupted the interaction between the peptide and TAR RNA, highlighting the importance of the arginine residue at position 52 for binding.
  • Relevance: This compound is structurally related to HIV-1 Tat Protein (47-57) as it represents a specifically modified version of the Tat(49-57) segment, with the introduced methylation impacting its interaction with TAR RNA.
Source and Classification

The HIV-1 Tat Protein (47-57) is classified as a peptide derived from HIV-1, specifically from its Tat protein, which is vital for viral replication and gene expression regulation. This peptide has garnered attention for its ability to facilitate the delivery of therapeutic agents into cells, making it a subject of study in both virology and therapeutic development .

Synthesis Analysis

The synthesis of HIV-1 Tat Protein (47-57) can be achieved through solid-phase peptide synthesis, a common technique used for producing peptides. This method involves the following steps:

  1. Resin Preparation: A suitable resin is chosen to which the first amino acid is attached.
  2. Amino Acid Coupling: Each subsequent amino acid is added sequentially, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin using acidic conditions.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to remove any unreacted materials or side products.

The specific sequence for HIV-1 Tat Protein (47-57) is often synthesized with modifications, such as conjugation with fluorescent markers for tracking purposes in cellular studies .

Molecular Structure Analysis

The molecular structure of HIV-1 Tat Protein (47-57) is characterized by its amphipathic nature, which allows it to interact favorably with lipid membranes. The modeled structure reveals a strong alpha-helical conformation, which is critical for its membrane translocation capabilities.

Key structural features include:

  • Helical Content: The presence of an alpha helix contributes to its ability to penetrate cell membranes.
  • Basic Residues: The distribution of positively charged arginine residues enhances its interaction with negatively charged cellular membranes .

The molecular formula for this peptide is C64H118N32O14C_{64}H_{118}N_{32}O_{14}, reflecting its complex composition that contributes to its biological activity .

Chemical Reactions Analysis

HIV-1 Tat Protein (47-57) participates in several chemical reactions primarily related to its interaction with cellular components:

  • Transduction Reactions: It facilitates the uptake of heterologous peptides and proteins into cells without requiring specific receptors or endocytosis mechanisms.
  • Complex Formation: The basic domain can form polyelectrolytic complexes with plasmid DNA, enhancing gene delivery systems .

These interactions are crucial for both understanding the mechanism of action and developing therapeutic applications.

Mechanism of Action

The mechanism by which HIV-1 Tat Protein (47-57) operates involves several key steps:

  1. Membrane Interaction: The amphipathic nature allows it to associate with lipid bilayers.
  2. Cell Penetration: Through a process that does not rely on endocytosis, the peptide crosses cellular membranes, allowing for intracellular delivery of attached cargo.
  3. Gene Regulation: Once inside, it can influence cellular processes, including gene expression and protein synthesis related to HIV replication .

This mechanism underscores its potential utility in drug delivery systems.

Physical and Chemical Properties Analysis

HIV-1 Tat Protein (47-57) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which facilitates its use in biological assays.
  • Stability: The peptide's stability can vary based on environmental conditions such as pH and temperature.
  • Molecular Weight: Approximately 1,200 Da, consistent with its classification as a small peptide.

These properties are critical when considering its application in research and therapeutic contexts .

Applications

HIV-1 Tat Protein (47-57) has diverse applications across various fields:

  • Drug Delivery Systems: Its ability to transduce proteins into cells makes it a valuable tool for delivering therapeutic agents directly into target cells.
  • Gene Therapy: By forming complexes with DNA, it can enhance the efficiency of gene transfer methods.
  • Cancer Research: Modified versions of this peptide are being explored for their potential to deliver anticancer drugs effectively .

Properties

CAS Number

191936-91-1

Product Name

HIV-1 Tat Protein (47-57)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C64H118N32O14

Molecular Weight

1559.8 g/mol

InChI

InChI=1S/C64H118N32O14/c65-25-3-1-11-39(89-50(101)38(13-5-27-81-59(69)70)88-48(99)34-87-49(100)37(67)33-35-19-21-36(97)22-20-35)51(102)90-40(12-2-4-26-66)52(103)91-41(14-6-28-82-60(71)72)53(104)92-43(16-8-30-84-62(75)76)55(106)95-45(23-24-47(68)98)57(108)94-42(15-7-29-83-61(73)74)54(105)93-44(17-9-31-85-63(77)78)56(107)96-46(58(109)110)18-10-32-86-64(79)80/h19-22,37-46,97H,1-18,23-34,65-67H2,(H2,68,98)(H,87,100)(H,88,99)(H,89,101)(H,90,102)(H,91,103)(H,92,104)(H,93,105)(H,94,108)(H,95,106)(H,96,107)(H,109,110)(H4,69,70,81)(H4,71,72,82)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1

InChI Key

RAVVEEJGALCVIN-AGVBWZICSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Synonyms

HIV-1 Tat protein (47-57)
tat peptide (47-57), Human immunodeficiency virus 1
Tat protein (47-57), HIV-1
Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
tyrosyl-glycyl-arginyl-lysyl-lysyl-arginyl-arginyl-glutaminyl-arginyl-arginyl-arginine
YGRKKRRQRRR

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.